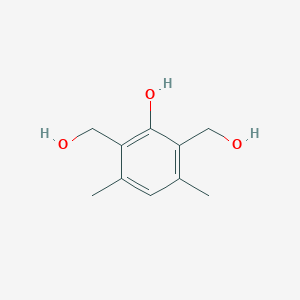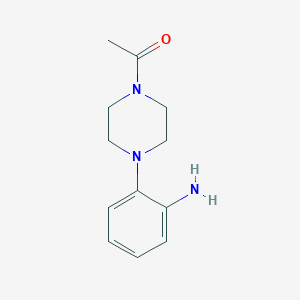
1H-1,2,4-Triazol-3-amine, 5-(hexylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazol-3-amine, 5-(hexylthio)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family and has a hexylthio group attached to its structure.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazol-3-amine, 5-(hexylthio)- is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, which can lead to the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which may be due to its ability to modulate the immune response.
Biochemical and Physiological Effects:
Studies have shown that 1H-1,2,4-Triazol-3-amine, 5-(hexylthio)- can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. Additionally, this compound has been shown to have anti-inflammatory properties, which may be due to its ability to modulate the immune response. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1H-1,2,4-Triazol-3-amine, 5-(hexylthio)- in lab experiments is its potential as an anti-cancer agent. Additionally, this compound has anti-inflammatory properties, which may be useful in the study of inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to fully understand the toxicity profile of this compound.
Orientations Futures
There are many potential future directions for the study of 1H-1,2,4-Triazol-3-amine, 5-(hexylthio)-. One direction is the investigation of its potential as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy. Another direction is the investigation of its anti-inflammatory properties. Studies are needed to fully understand the immune-modulating properties of this compound and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the toxicity profile of this compound and its potential use in drug development.
Méthodes De Synthèse
The synthesis of 1H-1,2,4-Triazol-3-amine, 5-(hexylthio)- involves the reaction between 5-bromo-1-pentanethiol and 1H-1,2,4-triazol-3-amine in the presence of a base such as potassium carbonate. The reaction proceeds through a substitution reaction, resulting in the formation of 1H-1,2,4-Triazol-3-amine, 5-(hexylthio)-.
Applications De Recherche Scientifique
1H-1,2,4-Triazol-3-amine, 5-(hexylthio)- has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-cancer properties. Studies have shown that 1H-1,2,4-Triazol-3-amine, 5-(hexylthio)- can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. This compound has also been investigated for its potential use as an anti-inflammatory agent.
Propriétés
Numéro CAS |
100599-71-1 |
|---|---|
Formule moléculaire |
C8H16N4S |
Poids moléculaire |
200.31 g/mol |
Nom IUPAC |
3-hexylsulfanyl-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C8H16N4S/c1-2-3-4-5-6-13-8-10-7(9)11-12-8/h2-6H2,1H3,(H3,9,10,11,12) |
Clé InChI |
VEDCPCDENSXQHG-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NNC(=N1)N |
SMILES canonique |
CCCCCCSC1=NNC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Aminomethyl)phenyl]propanoic acid](/img/structure/B181709.png)
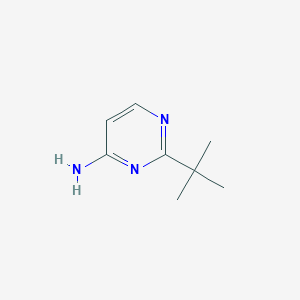


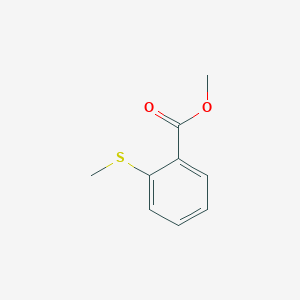

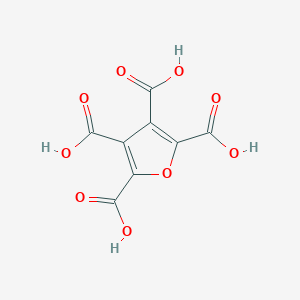
![N-[4-(dimethylamino)-3-methylphenyl]acetamide](/img/structure/B181724.png)


